EPZ020411

Descripción general

Descripción

EPZ020411 es un inhibidor selectivo de la proteína arginina metiltransferasa 6 (PRMT6), un miembro de la familia de las proteínas arginina metiltransferasas. Este compuesto ha mostrado un potencial significativo en la investigación del cáncer debido a su capacidad para inhibir PRMT6 con alta especificidad, lo que lo convierte en una herramienta valiosa en el estudio de la regulación epigenética y la progresión del cáncer .

Aplicaciones Científicas De Investigación

EPZ020411 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto de herramienta para estudiar el papel de PRMT6 en varias vías bioquímicas.

Biología: Investigado por sus efectos sobre la expresión génica y la función de las proteínas a través de la inhibición de PRMT6.

Medicina: Explorado como un posible agente terapéutico para el tratamiento del cáncer, particularmente en los cánceres donde PRMT6 se sobreexpresa.

Mecanismo De Acción

EPZ020411 ejerce sus efectos inhibiendo selectivamente PRMT6, una enzima responsable de la metilación de los residuos de arginina en histonas y otras proteínas. Esta inhibición interrumpe la función normal de PRMT6, lo que lleva a cambios en la expresión génica y los procesos celulares. Los objetivos moleculares y las vías involucradas incluyen la regulación de la metilación de histonas y la modulación de la transcripción genética .

Análisis Bioquímico

Biochemical Properties

EPZ020411 interacts with PRMT6, an enzyme involved in various pathophysiological processes and diseases . It inhibits PRMT6 with an IC50 value of 10 nM, showing more than 10-fold selectivity for PRMT6 over PRMT1 and PRMT8 . This interaction leads to a dose-dependent decrease in methylation of the PRMT6 substrate H3R2 .

Cellular Effects

This compound has been shown to have significant effects on cellular processes. For instance, it has been found to inhibit the migration, invasion, and epithelial-mesenchymal transition (EMT) of glioma cells . It also attenuates aminoglycoside- and cisplatin-induced hair cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with PRMT6. This interaction leads to a decrease in methylation of the PRMT6 substrate H3R2 . In the context of glioblastoma, it has been found that this compound, through its inhibition of PRMT6, affects the PRMT6-YTHDF2-Wnt-β-Catenin axis, which is involved in promoting glioblastoma migration, invasion, and EMT .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects on cellular function. For example, it has been found to significantly reduce neomycin- and cisplatin-induced hair cell loss over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in C57BL/6J wild-type mice with acute ototoxicity model, a dosage of 10 mg/kg of this compound was found to reduce neomycin- and cisplatin-induced hearing loss .

Metabolic Pathways

Given its interaction with PRMT6, it is likely involved in pathways related to arginine methylation .

Transport and Distribution

Given its molecular properties, it is likely to be distributed throughout the cell where it can interact with its target, PRMT6 .

Subcellular Localization

Given its molecular properties and its target, PRMT6, it is likely to be localized in the nucleus where PRMT6 is known to exert its function .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de EPZ020411 implica múltiples pasos, comenzando con la preparación de intermediarios claveLas condiciones de reacción a menudo implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para la eficiencia y la rentabilidad, a menudo involucrando sistemas automatizados para un control preciso de las condiciones de reacción. El producto final se somete a un riguroso control de calidad para garantizar la consistencia y el cumplimiento de las normas regulatorias .

Análisis De Reacciones Químicas

Tipos de Reacciones

EPZ020411 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios solventes orgánicos. Las condiciones de reacción típicamente involucran temperaturas controladas y niveles de pH para garantizar el resultado deseado .

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados, mientras que las reacciones de reducción pueden producir compuestos desoxigenados .

Comparación Con Compuestos Similares

EPZ020411 es único en su alta selectividad para PRMT6 sobre otras proteínas arginina metiltransferasas, como PRMT1 y PRMT8. Compuestos similares incluyen:

EPZ015666: Otro inhibidor selectivo de PRMT5.

GSK591: Un inhibidor selectivo de PRMT5 con diferentes perfiles de selectividad.

MS023: Un potente inhibidor de múltiples PRMT, incluyendo PRMT1, PRMT3, PRMT4, PRMT6 y PRMT8.

This compound destaca por su alta especificidad para PRMT6, lo que lo convierte en una herramienta valiosa para estudiar el papel específico de PRMT6 en varios procesos biológicos y enfermedades .

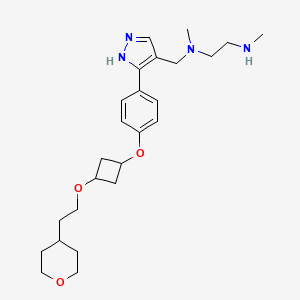

Propiedades

IUPAC Name |

N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38N4O3/c1-26-10-11-29(2)18-21-17-27-28-25(21)20-3-5-22(6-4-20)32-24-15-23(16-24)31-14-9-19-7-12-30-13-8-19/h3-6,17,19,23-24,26H,7-16,18H2,1-2H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDKVNSQXPVCRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN(C)CC1=C(NN=C1)C2=CC=C(C=C2)OC3CC(C3)OCCC4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

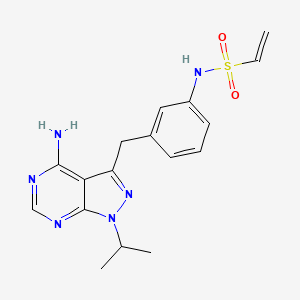

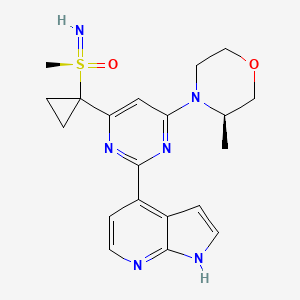

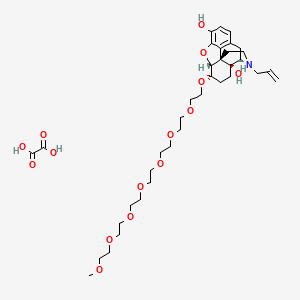

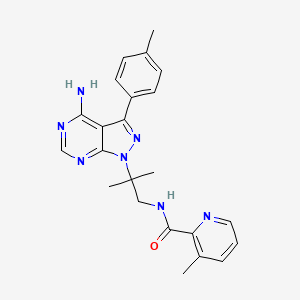

Feasible Synthetic Routes

Q1: What is EPZ020411 and what is its primary target in cells?

A: this compound is a potent and selective small molecule inhibitor of protein arginine methyltransferase 6 (PRMT6) []. This enzyme is involved in various cellular processes, including gene expression, DNA repair, and signal transduction.

Q2: How does this compound exert its effects on PRMT6?

A: While the exact mechanism of inhibition is still under investigation, studies suggest that this compound binds to PRMT6 [], likely competing with the natural substrate S-adenosyl-L-methionine (SAM), thus preventing the transfer of methyl groups to arginine residues on target proteins [].

Q3: What are the potential therapeutic benefits of inhibiting PRMT6 with this compound?

A: Research indicates that this compound exhibits protective effects against ototoxicity induced by drugs like aminoglycosides and cisplatin []. It has been shown to reduce hair cell death in the inner ear, potentially mitigating hearing loss associated with these drugs. Additionally, this compound has demonstrated potential in reducing neuroinflammation and alleviating symptoms associated with postherpetic neuralgia (PHN) in preclinical models of HSV-1 infection [].

Q4: What are the underlying mechanisms behind the protective effects of this compound in ototoxicity?

A: Studies suggest that this compound attenuates ototoxicity by reducing reactive oxygen species (ROS) production, preventing mitochondrial dysfunction, and inhibiting apoptosis (programmed cell death) in hair cells exposed to aminoglycosides or cisplatin [].

Q5: Are there any insights into the role of PRMT6 in viral infections, specifically related to this compound?

A: Recent findings suggest that PRMT6 is upregulated during HSV-1 infection []. Inhibition of PRMT6 by this compound appears to enhance the antiviral innate immune response and decrease viral load, suggesting PRMT6 may play a role in viral immune evasion.

Q6: What are the limitations of current research on this compound?

A: While promising, most of the research on this compound is preclinical, conducted in vitro (cell cultures) and in vivo (animal models) [, ]. Further research, including clinical trials, is needed to determine the safety, efficacy, and potential therapeutic applications of this compound in humans.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B560100.png)

![6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one](/img/structure/B560103.png)